CIS-1-Benzyl-2-methyl-3-aminopyrrolidine-Derived YM-09151-2 Exhibits 13-Fold and 408-Fold Potency Gains Over Haloperidol and Metoclopramide in Rat Apomorphine Stereotypy Model
The benzamide derivative of CIS-1-Benzyl-2-methyl-3-aminopyrrolidine, designated YM-09151-2 (compound 55), was compared to the clinical antipsychotics haloperidol and metoclopramide for inhibition of apomorphine-induced stereotyped behavior in rats, a standard model for neuroleptic efficacy [1]. YM-09151-2 demonstrated a 13-fold higher potency than haloperidol and a 408-fold higher potency than metoclopramide. This differentiation is specifically attributed to the cis-2-methyl substitution on the pyrrolidine ring, as benzamides derived from the non-methylated 1-benzyl-3-aminopyrrolidine scaffold were less active [1].
| Evidence Dimension | In vivo neuroleptic potency |
|---|---|
| Target Compound Data | YM-09151-2: ED50 not explicitly stated in abstract but potency relative to comparators is 13× and 408× |
| Comparator Or Baseline | Haloperidol (13× less potent); Metoclopramide (408× less potent) |
| Quantified Difference | 13-fold vs. haloperidol; 408-fold vs. metoclopramide |
| Conditions | Inhibition of apomorphine-induced stereotyped behavior in rats |
Why This Matters
This magnitude of potency differentiation demonstrates that the cis-2-methyl substitution is not incremental but transformational, providing a compelling quantitative basis for selecting this specific scaffold over simpler 3-aminopyrrolidines when designing high-potency D2 antagonists.
- [1] Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S. (1981). Synthesis and neuroleptic activity of benzamides. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 24(10), 1224-1230. View Source
